molecular formula C22H16ClN3O B11261477 N-(3-chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3-chlorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261477
M. Wt: 373.8 g/mol
InChI Key: ISZWYQOYIIHLAR-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline ring system, along with the pyridine and chlorophenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Group: The pyridine group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of quinoline N-oxides and pyridine N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline N-oxides and pyridine N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes such as DNA replication, transcription, and protein synthesis, ultimately leading to cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.

    Chlorophenyl Derivatives: Compounds such as chloramphenicol, which is used as an antibiotic.

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its combination of the quinoline, pyridine, and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-17-7-3-5-15(11-17)13-25-22(27)19-12-21(16-6-4-10-24-14-16)26-20-9-2-1-8-18(19)20/h1-12,14H,13H2,(H,25,27)

InChI Key

ISZWYQOYIIHLAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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